N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2-phenoxyacetamide
CAS No.: 1058237-90-3
Cat. No.: VC11922237
Molecular Formula: C20H20N2O3
Molecular Weight: 336.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1058237-90-3 |
|---|---|
| Molecular Formula | C20H20N2O3 |
| Molecular Weight | 336.4 g/mol |
| IUPAC Name | N-[1-(cyclopropanecarbonyl)-2,3-dihydroindol-6-yl]-2-phenoxyacetamide |
| Standard InChI | InChI=1S/C20H20N2O3/c23-19(13-25-17-4-2-1-3-5-17)21-16-9-8-14-10-11-22(18(14)12-16)20(24)15-6-7-15/h1-5,8-9,12,15H,6-7,10-11,13H2,(H,21,23) |
| Standard InChI Key | MSXMVRXZHOTSBY-UHFFFAOYSA-N |
| SMILES | C1CC1C(=O)N2CCC3=C2C=C(C=C3)NC(=O)COC4=CC=CC=C4 |
| Canonical SMILES | C1CC1C(=O)N2CCC3=C2C=C(C=C3)NC(=O)COC4=CC=CC=C4 |
Introduction
Synthesis and Chemical Reactions
The synthesis of compounds like N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2-phenoxyacetamide typically involves multiple steps, including the formation of the indole ring and the incorporation of the cyclopropanecarbonyl and phenoxy groups. Reaction conditions such as temperature, solvents, and catalysts are crucial for optimizing yields and ensuring product purity.
Potential Applications in Medicinal Chemistry
Compounds with similar structures have shown potential in medicinal chemistry, particularly in the development of therapeutic agents targeting diseases such as cancer or inflammatory disorders. Their unique structures facilitate interactions with biological targets critical in disease pathways.
| Potential Application | Description |
|---|---|
| Cancer Treatment | Some indole derivatives have demonstrated antiproliferative activities against cancer cell lines. |
| Inflammatory Disorders | Compounds with indole and phenoxy moieties may exhibit anti-inflammatory properties by modulating signaling pathways. |
Research Findings and Future Directions
While specific data on N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2-phenoxyacetamide is limited, research into similar compounds suggests that they could be valuable leads for drug development. Further studies would involve biochemical assays and molecular docking to elucidate binding affinities and interactions with target proteins.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume